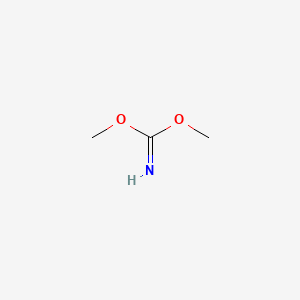
2,6-Dibromo-3,4,5-trimethoxybenzoic acid
Descripción general
Descripción
2,6-Dibromo-3,4,5-trimethoxybenzoic acid is an organobromine compound with the molecular formula C10H10Br2O5. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions, and three methoxy groups at the 3, 4, and 5 positions.
Métodos De Preparación
2,6-Dibromo-3,4,5-trimethoxybenzoic acid can be synthesized through the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid using potassium bromate (KBrO3) as the brominating agent . The reaction conditions typically involve dissolving the starting material in a suitable solvent, such as acetic acid, and adding the brominating agent under controlled temperature and stirring conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
2,6-Dibromo-3,4,5-trimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields .
Aplicaciones Científicas De Investigación
2,6-Dibromo-3,4,5-trimethoxybenzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as a valuable precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s bromine and methoxy substituents make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Environmental Chemistry: The compound’s reactivity with various environmental pollutants makes it useful in studying degradation pathways and developing remediation strategies
Mecanismo De Acción
The mechanism of action of 2,6-dibromo-3,4,5-trimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups contribute to the compound’s reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,6-Dibromo-3,4,5-trimethoxybenzoic acid is structurally similar to other halogenated benzoic acids, such as:
2,6-Diiodo-3,4,5-trimethoxybenzoic acid: This compound has iodine atoms instead of bromine atoms, which can affect its reactivity and applications.
3,4,5-Trimethoxybenzoic acid: This compound lacks the halogen substituents, making it less reactive in certain chemical reactions.
2,3-Dimethoxybenzoic acid: This compound has fewer methoxy groups and different substitution patterns, leading to distinct chemical properties and applications
Propiedades
IUPAC Name |
2,6-dibromo-3,4,5-trimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O5/c1-15-7-5(11)4(10(13)14)6(12)8(16-2)9(7)17-3/h1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEXAABXBSOKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)O)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285952 | |
| Record name | 2,6-dibromo-3,4,5-trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-91-1 | |
| Record name | NSC43304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dibromo-3,4,5-trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)






